Kuhlmannin
Description
Kuhlmannin is a naturally occurring coumarin derivative identified in studies investigating cellular protective activities against oxidative stress. This compound was highlighted in a 2005 study examining fraxin (a coumarin from Weigela florida var. glabbra) and structurally related compounds. It demonstrated moderate antioxidative effects, recovering human umbilical vein endothelial cell (HUVEC) viability by 18.2% under hydrogen peroxide (H₂O₂)-induced oxidative stress .
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
6-hydroxy-7,8-dimethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-16-13(18)8-12-11(10-6-4-3-5-7-10)9-14(19)22-15(12)17(16)21-2/h3-9,18H,1-2H3 |
InChI Key |
ABUBCBFUQXIEAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1OC)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kuhlmannin typically involves the reaction of appropriate phenolic precursors under specific conditions. One common method includes the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the coumarin ring structure. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Kuhlmannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Kuhlmannin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and protective effects against oxidative stress in cells.
Medicine: Potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
Kuhlmannin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response. This compound upregulates anti-apoptotic genes and tumor suppressor genes, contributing to its protective effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Kuhlmannin belongs to the coumarin family, which includes fraxin, fraxidin methyl ether, prenyletin, and others. Below is a systematic comparison based on structural similarity, biological efficacy, and mechanistic insights.
Structural Similarity and Bioactivity
A 2005 study screened 18 coumarins structurally related to fraxin (≥70% similarity) and identified seven with significant cell-protective effects (Table 1).
Table 1: Cell Viability Enhancement of this compound vs. Similar Coumarins
| Compound | Enhancement of HUVEC Viability | Structural Features (Relative to Fraxin) |
|---|---|---|
| Fraxidin methyl ether | 29.4% | Methylation of hydroxyl groups |
| Prenyletin | 26.4% | Prenyl side chain |
| Methoxsalen | 20.8% | Methoxy and psoralen moieties |
| Diffratic acid | 19.9% | Carboxylic acid substitution |
| Rutoside | 19.1% | Glycosylation (rutinoside group) |
| Xanthyletin | 18.4% | Dimethylpyran ring fusion |
| This compound | 18.2% | Unspecified substituents (likely hydroxyl or methoxy groups) |
Key findings:
- Fraxidin methyl ether and prenyletin showed superior activity, likely due to lipophilic groups (methyl or prenyl) enhancing membrane permeability or radical scavenging .
- This compound ’s lower efficacy suggests substituents critical for antioxidative interactions (e.g., hydroxyl positioning) may be suboptimal compared to top-performing analogs .
Mechanistic Divergence
While all seven compounds upregulated antiapoptotic genes (e.g., clusterin, apoptosis inhibitor 5), this compound’s weaker effect implies differential gene regulation efficiency or off-target interactions. For example:
- Methoxsalen (20.8% viability), a known photosensitizer, may act via dual antioxidative and UV-mediated pathways absent in this compound .
- Rutoside (19.1% viability) benefits from glycosylation, improving solubility and cellular uptake—a feature absent in non-glycosylated this compound .
Pharmacological and Industrial Relevance
- Toxicity and Safety : Coumarins like methoxsalen have well-documented phototoxic risks, whereas this compound’s safety profile remains understudied .
- Industrial Applications : Unlike xanthyletin (used in agrochemicals) or rutoside (a dietary supplement), this compound lacks commercial utilization data, highlighting a research gap .
Critical Analysis of Evidence Limitations
- Structural Data : The absence of this compound’s exact structure in the provided evidence limits mechanistic interpretation. PubChem3D or crystallographic data could clarify conformational influences on bioactivity .
- Assay Variability : The HUVEC viability assay () used a single H₂O₂ concentration; dose-response studies are needed to compare potency thresholds .
- Source Diversity : Reliance on one primary study () risks bias. Cross-referencing with Ullmann’s Encyclopedia or Kirk-Othmer () could validate industrial or toxicological claims.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
